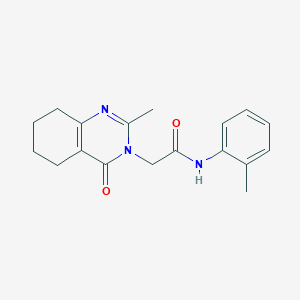

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related pyridine derivatives is well-documented in the provided papers. Paper describes an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions to introduce the methoxy and bromo groups. This synthesis route highlights the reactivity of the pyridine ring and the ability to introduce various functional groups at specific positions on the ring.

Similarly, paper outlines a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, starting from 2,6-dichloro-3-trifluoromethylpyridine. The process improvements mentioned in this paper, such as the regioselectivity with a nitrogen nucleophile and the conversion of the trifluoromethyl group into a methoxycarbonyl group, are relevant for understanding how different substituents on the pyridine ring can be manipulated.

Molecular Structure Analysis

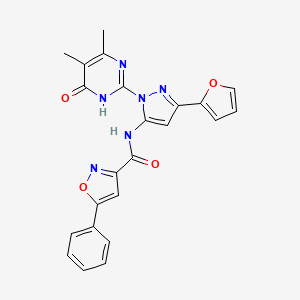

The molecular structure of pyridine derivatives is characterized by the presence of a heterocyclic pyridine ring, which can be functionalized with various substituents. The papers do not directly provide information on the molecular structure of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, but they do discuss the introduction of methoxy and methylamino groups to the pyridine ring . These modifications can influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and can include nucleophilic substitutions, as well as the introduction of electrophiles after deprotonation or halogen exchange reactions . For instance, selective bromination and the introduction of various electrophiles through deprotonation or lithium-bromine exchange are discussed in paper . These reactions are crucial for the functionalization of the pyridine ring and can be used to infer the types of chemical reactions that 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, they do provide information on similar compounds. The presence of electron-donating groups like methoxy and electron-withdrawing groups like carboxylic acid can affect the acidity, basicity, solubility, and overall reactivity of the compound . These properties are important for understanding the behavior of the compound in various environments and can be used to predict its stability, reactivity, and potential applications in pharmaceuticals or other industries.

Scientific Research Applications

Bone Turnover and Osteoporosis Treatment

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is investigated for its potential in treating osteoporosis. Hutchinson et al. (2003) studied a compound closely related to it as an alpha(v)beta(3) receptor antagonist. This compound showed significant efficacy in in vivo models of bone turnover, making it a candidate for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

Pharmaceutical Compound Hydration States

Zhao et al. (2009) explored the formation of multiple layer hydrates for a pharmaceutical compound structurally similar to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid. This study is significant for understanding the physical properties of such compounds in various hydration states, impacting their stability and formulation (Zhao et al., 2009).

Protonation Sites and Hydrogen Bonding

The work by Böck et al. (2021) on protonation sites and hydrogen bonding in salts related to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid contributes to understanding its chemical behavior. These insights are crucial for designing effective pharmaceutical formulations and understanding the compound's interaction mechanisms (Böck et al., 2021).

Synthesis and Application in Drug Development

The synthesis and application in drug development is another area where this compound is explored. Guo et al. (2006) described an efficient synthesis of a compound closely related to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, demonstrating its potential in the development of new drugs (Guo et al., 2006).

Radioligand Imaging

Gao et al. (2016) synthesized a compound structurally related to 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid for use as a PET radioligand. This application illustrates the potential of such compounds in medical imaging, particularly in diagnosing and monitoring diseases (Gao et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-8(11-7)14-3/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUOUKNNDKIAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)